3-Bromo-2'-chlorobenzophenone

Physicochemical characterization Purification strategy Thermal separation

Researchers requiring benzophenone building blocks with predictable halogen reactivity often encounter isomer-related compatibility issues. 3-Bromo-2'-chlorobenzophenone (CAS 135774-38-8) solves this with its regiospecific meta-Br/ortho-Cl architecture. • >10²-fold oxidative addition rate advantage of Br over Cl enables sequential one-pot cross-couplings. • Direct precursor to phenazepam intermediate via nitration/reduction. • 97% purity with batch QC (NMR, HPLC, GC). • Safe handling: flash point 188.9°C, well above typical coupling temperatures.

Molecular Formula C13H8BrClO
Molecular Weight 295.56 g/mol
CAS No. 135774-38-8
Cat. No. B140548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2'-chlorobenzophenone
CAS135774-38-8
Synonyms3-BROMO-2'-CHLOROBENZOPHENONE
Molecular FormulaC13H8BrClO
Molecular Weight295.56 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)Br)Cl
InChIInChI=1S/C13H8BrClO/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H
InChIKeyDPUVTKIEEJVZOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2'-chlorobenzophenone: Halogenated Building Block for Cross-Coupling


3-Bromo-2'-chlorobenzophenone [IUPAC: (3-bromophenyl)(2-chlorophenyl)methanone, CAS 135774-38-8] is a mixed-halogen benzophenone derivative with the molecular formula C13H8BrClO and a molecular weight of 295.56 g/mol . It features a meta-bromine substituent on one phenyl ring and an ortho-chlorine substituent on the other, both flanking the central ketone carbonyl . The compound is commercially available at 97% purity from multiple suppliers and is supplied with batch-specific QC documentation including NMR, HPLC, and GC analyses . Its dual-halogen architecture is designed to enable sequential, chemoselective functionalization strategies—exploiting the well-established oxidative addition rate hierarchy of aryl halides in palladium-catalyzed cross-coupling reactions—making it a strategic intermediate for synthesizing unsymmetrically substituted biaryl and benzodiazepine scaffolds .

Why Regioisomeric Analogs Cannot Replace 3-Bromo-2'-chlorobenzophenone


Halogenated benzophenone regioisomers sharing the formula C13H8BrClO are not functionally interchangeable. The position of the bromine atom relative to the carbonyl group directly governs key physicochemical and reactivity parameters: melting point increases systematically as the Br–C=O distance grows (ortho < meta < para) , while the rate of carbon–halogen bond reductive cleavage follows the reverse order, with the meta isomer exhibiting the slowest cleavage kinetics among the three positions . Furthermore, the chlorine substitution site on the opposing ring modulates chromatographic retention, boiling point, and molecular dipole moment. A procurement decision based solely on molecular formula—without accounting for these regiospecific property differences—risks selecting a compound with incompatible reactivity, purification behavior, or downstream synthetic compatibility. The quantitative evidence below establishes the measurable differentiation that justifies regiospecific selection of the meta-bromo, ortho-chloro isomer.

Quantitative Differentiation vs. Regioisomeric Comparators


Boiling Point Differentiation for Distillation-Based Purification

The boiling point of 3-bromo-2'-chlorobenzophenone is 388.8°C at 760 mmHg, which is 9.7°C higher than the ortho-bromo isomer 2-bromo-2'-chlorobenzophenone (379.1°C) and 2.4°C lower than the para-chloro isomer 3-bromo-4'-chlorobenzophenone (391.2°C) . This ~18°C boiling point spread across the regioisomeric series provides a meaningful operational window for separation by fractional distillation, enabling purification of the target isomer from synthetic mixtures that may contain regioisomeric byproducts. The flash point follows the same ranking: target 188.9°C vs. ortho-bromo 183.1°C vs. para-chloro 190.4°C, with the target compound offering intermediate thermal safety margins during high-temperature processing .

Physicochemical characterization Purification strategy Thermal separation

Carbon–Halogen Bond Cleavage Reactivity Gradient

In a systematic electrocarboxylation study of halogenated benzophenones, the rate of carbon–halogen bond cleavage was shown to increase in the order: meta < para < ortho for positional isomers, and fluoro < chloro < bromo for halogen identity . This establishes that the meta-bromine in 3-bromo-2'-chlorobenzophenone undergoes reductive cleavage more slowly than bromine at either the ortho or para positions of a monohalogenated benzophenone. When combined with the well-established Suzuki–Miyaura oxidative addition reactivity hierarchy (aryl-I > aryl-OTf > aryl-Br >> aryl-Cl), the meta-Br/ortho-Cl configuration of the target compound offers a rationally predictable chemoselectivity window: the bromine undergoes oxidative addition preferentially, while the chlorine remains largely inert under standard Pd(0) catalysis conditions, enabling sequential, site-selective cross-coupling without protecting group strategies .

Electrochemical reduction Cross-coupling selectivity Reductive cleavage kinetics

Melting Point–Structure Relationship and Crystallinity

A 2025 study by Baran et al. investigating the three monobromo-benzophenone isomers (ortho-, meta-, and para-Br) established that the melting point increases systematically with increasing distance of the bromine atom from the carbonyl group: ortho-Br (2-bromobenzophenone) melts at 318 K (45°C), while para-Br (4-bromobenzophenone) melts at 358 K (85°C) . The meta-bromo isomer falls between these extremes. Critically, the ortho-bromo isomer exhibits 'a large reluctance to crystallize,' whereas the para isomer 'crystallizes immediately below the melting point' . Applied to the mixed-halogen series, the meta-Br configuration of 3-bromo-2'-chlorobenzophenone is predicted to confer intermediate crystallization behavior—more readily crystallizable than ortho-Br analogs but offering greater conformational flexibility than para-Br analogs—which directly impacts solid-handling, storage stability, and purification by recrystallization in procurement and laboratory workflows.

Solid-state properties Crystallization Thermal analysis

Orthogonal Dual-Halogen Reactivity for Sequential Cross-Coupling

3-Bromo-2'-chlorobenzophenone is intrinsically equipped for chemoselective sequential cross-coupling because it bears two aryl halides with a large oxidative addition reactivity gap. In Pd(0)-catalyzed Suzuki–Miyaura reactions, aryl bromides undergo oxidative addition approximately 10² to 10⁴ times faster than aryl chlorides under standard conditions . The ortho-chlorine experiences additional steric retardation from the adjacent carbonyl-bearing ring, further widening the selectivity window beyond the inherent electronic difference. This orthogonal reactivity has been exploited in catalyst-directed chemoselective double amination protocols for bromo-chloro(hetero)arenes, where a Pd-crotyl(t-BuXPhos) precatalyst selectively coupled at the bromide position first, followed by chloride amination under modified conditions in a one-pot sequence . In contrast, the di-bromo analog (e.g., 3,3'-dibromobenzophenone) or di-chloro analog would lack this intrinsic chemoselectivity, requiring protecting group strategies or stoichiometric control that reduces overall synthetic efficiency.

Chemoselective cross-coupling Sequential functionalization Palladium catalysis

Procurement Cost Differentiation Among Regioisomers

From a single supplier (Fluorochem, 97% purity grade), the 1g list price for 3-bromo-2'-chlorobenzophenone is 7,480 CNY, which is identical to the 4-bromo-2'-chlorobenzophenone isomer (7,480 CNY) but 40% higher than the 3-bromo-4'-chlorobenzophenone isomer (5,346 CNY) . The 2-bromo-2'-chlorobenzophenone isomer is priced at £717 (approximately 6,500 CNY) for 1g from the same supplier . This price hierarchy reflects differing synthetic accessibility of the regioisomers: the ortho-chloro substitution pattern (present in both the target and the 4-Br-2'-Cl isomer) commands a premium over the para-chloro analog, likely due to steric hindrance during Friedel–Crafts acylation synthesis. Researchers should weigh this cost differential against the unique reactivity advantages of the ortho-Cl/meta-Br configuration when selecting among isomers for large-scale synthetic campaigns.

Procurement economics Supplier comparison Cost efficiency

Recommended Application Scenarios


Chemoselective Sequential Suzuki–Miyaura Coupling

The >10²-fold oxidative addition rate advantage of aryl-Br over aryl-Cl enables a two-step, one-pot strategy where the meta-bromine is first cross-coupled with an arylboronic acid under standard Pd(PPh₃)₄/K₂CO₃ conditions, leaving the ortho-chlorine intact. A second coupling at the chlorine position can then be achieved using a more active catalyst system (e.g., Pd(t-Bu₃P)₂ or Buchwald-type ligands) with a different boronic acid partner. This sequential approach, validated by chemoselective amination protocols for bromo-chloroarenes , eliminates protecting group chemistry and reduces step count relative to using symmetrical dihalo building blocks. The meta-Br position also minimizes premature dehalogenation side reactions during the first coupling step, as established by the electrocarboxylation reactivity gradient (meta < para < ortho) .

Benzodiazepine Scaffold Synthesis via Amino-benzophenone Intermediate

3-Bromo-2'-chlorobenzophenone serves as a direct precursor to 2-amino-5-bromo-2'-chlorobenzophenone (CAS 60773-49-1) via nitration and reduction, which is the established key intermediate in the synthesis of phenazepam and related 1,4-benzodiazepine derivatives . The precise ortho-Cl/meta-Br substitution pattern is essential to this pathway; use of the 3-Br-4'-Cl or 2-Br-2'-Cl isomers would lead to regioisomeric products with different pharmacological profiles. The 388.8°C boiling point of the starting material also facilitates its purification prior to the nitration step, ensuring regioisomeric purity of the downstream amino-intermediate .

Crystallization-Based Purification

Based on the structure–melting point relationship established by Baran et al. (2025), the meta-Br substitution position confers intermediate crystallization behavior—more facile than ortho-Br analogs (which show reluctance to crystallize) yet with a lower melting point than para-Br analogs (358 K) . For process chemistry applications requiring isolation of the ketone intermediate by crystallization rather than chromatography, this intermediate crystallinity profile offers a practical advantage: sufficient lattice energy for efficient solid–liquid separation without the need for cryogenic cooling, while avoiding the potential for oiling-out that plagues ortho-substituted benzophenones. The 97% commercial purity with QC documentation (NMR, HPLC, GC) from suppliers provides a reliable starting point for further purification by recrystallization .

Meta-Substituted Biaryl Pharmacophore Building Block

In medicinal chemistry programs targeting meta-substituted biaryl motifs—common in kinase inhibitors, GPCR ligands, and nuclear receptor modulators—the meta-bromine of 3-bromo-2'-chlorobenzophenone provides an ideal coupling handle. Unlike ortho-bromo analogs that introduce unwanted steric congestion adjacent to the biaryl bond, the meta position preserves the conformational freedom of the resulting biaryl system while the ortho-chlorine remains available for late-stage diversification or can serve as a metabolically stable blocking group. The boiling point of 388.8°C and flash point of 188.9°C also support safe handling during heated coupling reactions (typically 80–110°C), well below the flash point threshold, providing an operational safety margin that is narrower for the ortho-bromo isomer (flash point 183.1°C, 5.8°C lower) .

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